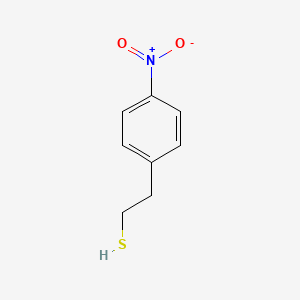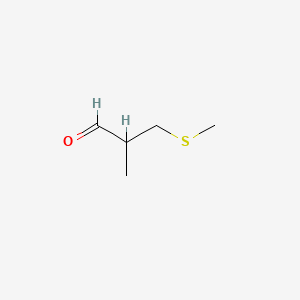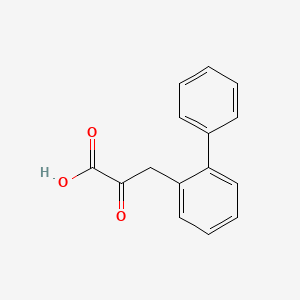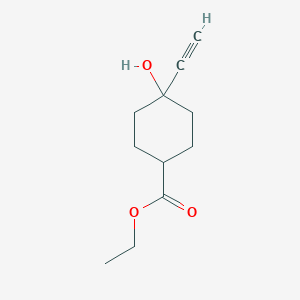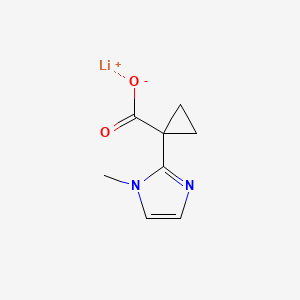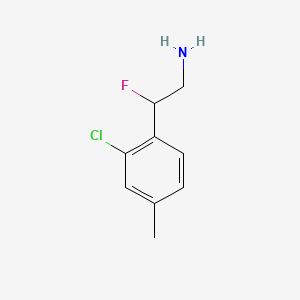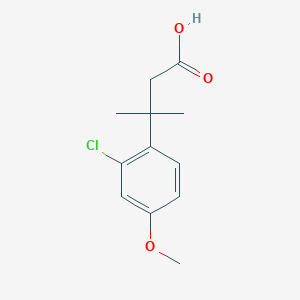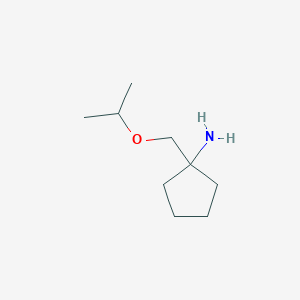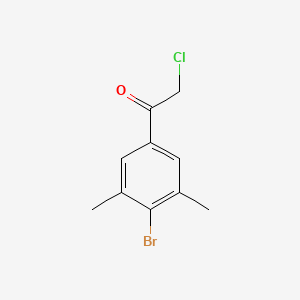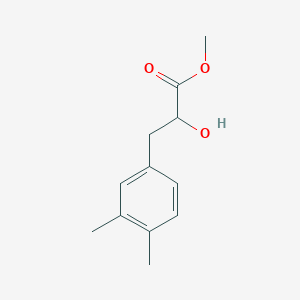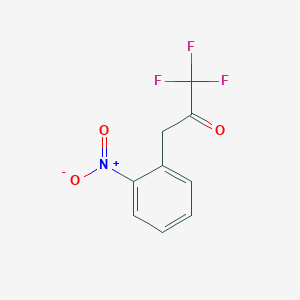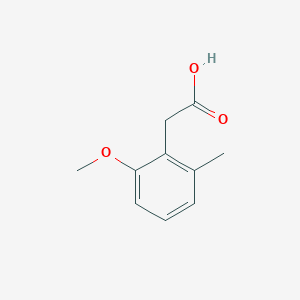
2-(2-Methoxy-6-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-6-methylphenyl)acetic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a methoxy group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(2-Methoxy-6-methylphenyl)acetic acid involves the hydrolysis of methoxybenzyl cyanide in the presence of concentrated sulfuric acid. The reaction is carried out at temperatures ranging from 90°C to 150°C. The process involves adding methoxybenzyl cyanide slowly into the sulfuric acid, followed by heat preservation and reflux reaction .
Industrial Production Methods
Industrial production of methoxyacetic acid, a related compound, typically involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts. This reaction is conducted in an aqueous solution at a pH value of ≤ 7 and temperatures around 50°C, yielding up to 95% of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxy-6-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenylacetic acids.
Applications De Recherche Scientifique
2-(2-Methoxy-6-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-(2-Methoxy-6-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of tumor cells by interfering with cellular metabolism and signaling pathways . It may also act on enzymes involved in oxidative and reductive processes, thereby affecting various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenylacetic acid: Similar in structure but lacks the methyl group.
Methoxyacetic acid: A simpler derivative with a methoxy group attached to the acetic acid.
Uniqueness
2-(2-Methoxy-6-methylphenyl)acetic acid is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
151858-71-8 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-(2-methoxy-6-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-9(13-2)8(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |
Clé InChI |
MPCJTEVRQQHUSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
